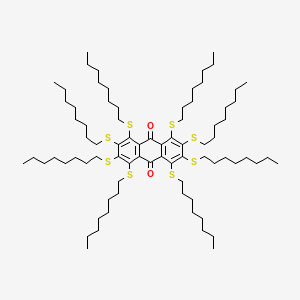
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes multiple octylsulfanyl groups attached to an anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione typically involves the introduction of octylsulfanyl groups to an anthracene-9,10-dione precursor. This can be achieved through a series of substitution reactions where octylthiol is reacted with the anthracene-9,10-dione under controlled conditions. The reaction often requires the presence of a catalyst and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro form.
Substitution: The octylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the compound.
科学研究应用
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The octylsulfanyl groups can interact with biological membranes, potentially altering their properties and affecting cellular processes. The anthracene-9,10-dione core can participate in redox reactions, influencing oxidative stress and signaling pathways within cells.
相似化合物的比较
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione: Similar structure but with fluorine atoms instead of octylsulfanyl groups.
Anthracene-9,10-dione: The parent compound without any substituents.
Uniqueness
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is unique due to the presence of multiple octylsulfanyl groups, which impart distinct physical and chemical properties. These groups can enhance solubility in organic solvents and influence the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
94814-97-8 |
|---|---|
分子式 |
C78H136O2S8 |
分子量 |
1362.5 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,7,8-octakis(octylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C78H136O2S8/c1-9-17-25-33-41-49-57-81-71-65-66(72(82-58-50-42-34-26-18-10-2)76(86-62-54-46-38-30-22-14-6)75(71)85-61-53-45-37-29-21-13-5)70(80)68-67(69(65)79)73(83-59-51-43-35-27-19-11-3)77(87-63-55-47-39-31-23-15-7)78(88-64-56-48-40-32-24-16-8)74(68)84-60-52-44-36-28-20-12-4/h9-64H2,1-8H3 |
InChI 键 |
QYJDDOIIBBDOBG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C(=C3SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
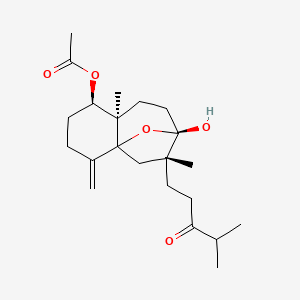
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
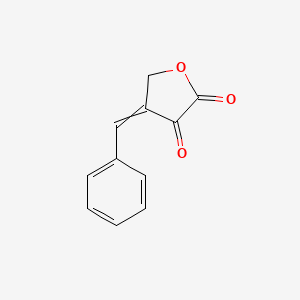

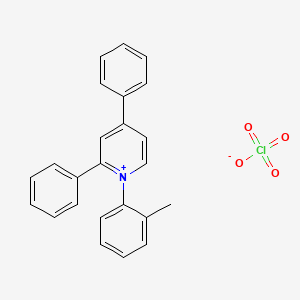
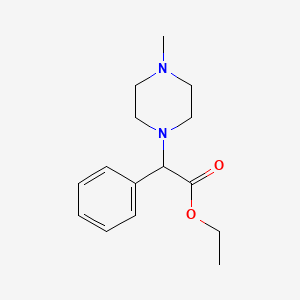
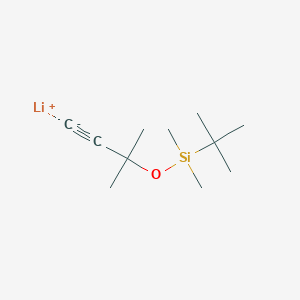

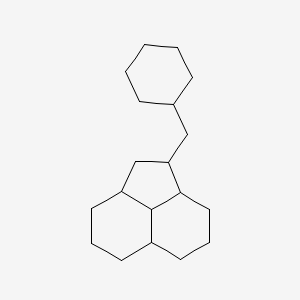
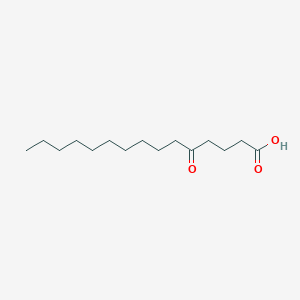
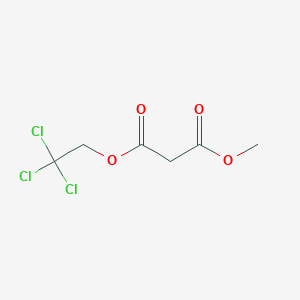
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

